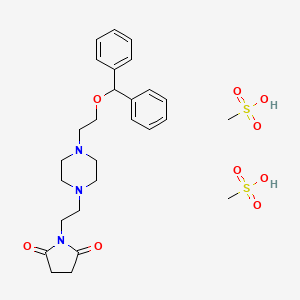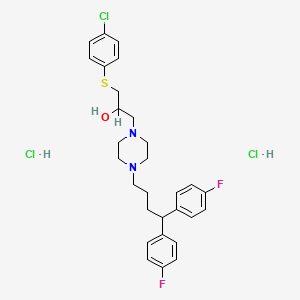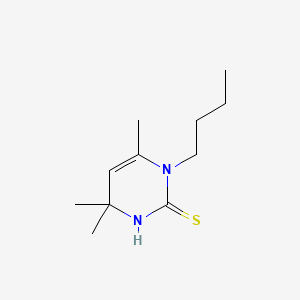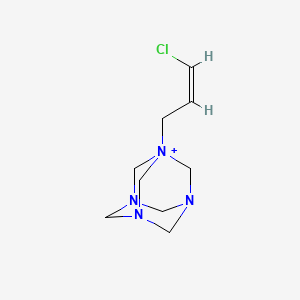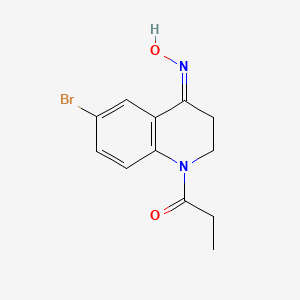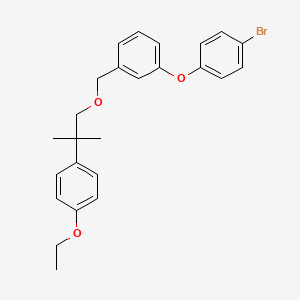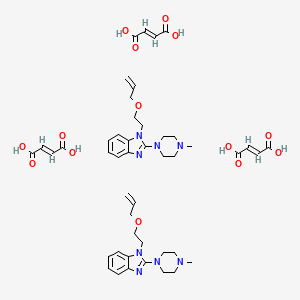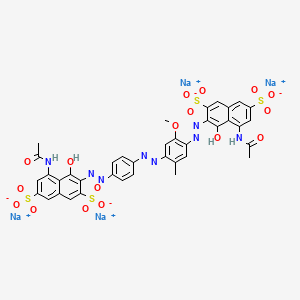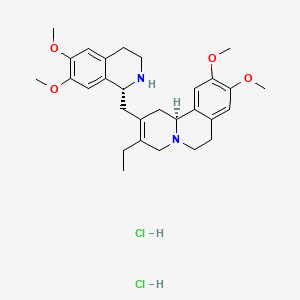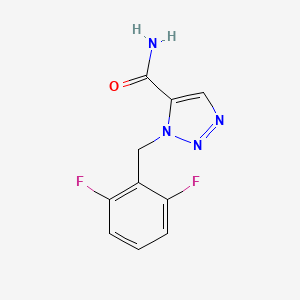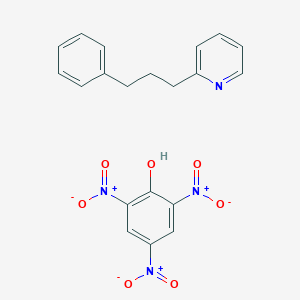
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(3-Fenilpropil)piridina 2,4,6-trinitrofenolato es un compuesto orgánico complejo con una estructura única que combina un anillo de piridina con un grupo fenilpropil y una porción de trinitrofenolato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-Fenilpropil)piridina 2,4,6-trinitrofenolato normalmente implica la reacción de 2-(3-Fenilpropil)piridina con 2,4,6-trinitrofenol en condiciones específicas. La reacción se lleva a cabo generalmente en un disolvente orgánico como el etanol o el metanol, con la adición de una base como el hidróxido de sodio para facilitar la formación de la sal de trinitrofenolato.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(3-Fenilpropil)piridina 2,4,6-trinitrofenolato puede sufrir diversas reacciones químicas, entre las que se incluyen:
Oxidación: El grupo fenilpropil puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Los grupos nitro en la porción de trinitrofenolato pueden reducirse a aminas.
Sustitución: El anillo de piridina puede participar en reacciones de sustitución electrófila y nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el gas hidrógeno con un catalizador de paladio o el hidruro de litio y aluminio.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los nucleófilos como las aminas y los tioles se utilizan comúnmente.
Productos principales
Oxidación: Formación de fenilpropil cetonas o ácidos carboxílicos.
Reducción: Conversión de los grupos nitro en aminas.
Sustitución: Diversos derivados de piridina sustituidos en función de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 2-(3-Fenilpropil)piridina 2,4,6-trinitrofenolato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como ligando en química de coordinación.
Biología: Se estudia por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-(3-Fenilpropil)piridina 2,4,6-trinitrofenolato implica su interacción con dianas moleculares y vías específicas. Los efectos del compuesto están mediados por su capacidad para unirse a enzimas y receptores, modulando su actividad. La porción de trinitrofenolato puede interactuar con sitios ricos en electrones, mientras que el anillo de piridina puede participar en enlaces de hidrógeno e interacciones π-π.
Comparación Con Compuestos Similares
Compuestos similares
2-(3-Fenilpropil)piridina: Carece de la porción de trinitrofenolato, lo que da lugar a diferentes propiedades químicas y reactividad.
2,4,6-Trinitrofenol (Ácido pícrico): Contiene la porción de trinitrofenolato pero carece de los grupos piridina y fenilpropil.
Singularidad
El 2-(3-Fenilpropil)piridina 2,4,6-trinitrofenolato es único debido a su combinación de un anillo de piridina, un grupo fenilpropil y una porción de trinitrofenolato. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Número CAS |
2110-17-0 |
|---|---|
Fórmula molecular |
C20H18N4O7 |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
2-(3-phenylpropyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H15N.C6H3N3O7/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5,7-8,10,12H,6,9,11H2;1-2,10H |
Clave InChI |
MRLFYPJUZFKRTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



